[1-(3-Methyl-pyrazin-2-yl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester
Description
[1-(3-Methyl-pyrazin-2-yl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester (CAS: 1261232-99-8) is a synthetic carbamate derivative featuring a piperidine core substituted with a 3-methylpyrazine moiety at the 1-position and a tert-butyl carbamate group at the 4-ylmethyl position. The compound is characterized by its tertiary amine functionality, aromatic pyrazine ring, and the sterically hindered tert-butyl ester group, which enhances its stability and modulates pharmacokinetic properties. It serves as a key intermediate in medicinal chemistry for the synthesis of bioactive molecules targeting central nervous system (CNS) disorders, kinase inhibitors, or antiviral agents .
Properties
IUPAC Name |
tert-butyl N-[[1-(3-methylpyrazin-2-yl)piperidin-4-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2/c1-12-14(18-8-7-17-12)20-9-5-13(6-10-20)11-19-15(21)22-16(2,3)4/h7-8,13H,5-6,9-11H2,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCZJDNTTMNTGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1N2CCC(CC2)CNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3-Methyl-pyrazin-2-yl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazine Ring: The synthesis begins with the formation of the pyrazine ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperidine Ring:
Formation of the Carbamate Ester: The final step involves the formation of the carbamate ester group. This can be achieved by reacting the piperidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Hydrolysis of the Carbamate Group
The tert-butyl carbamate (Boc) group undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine.
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Kinetics : Acidic hydrolysis follows first-order kinetics with a rate constant in 4M HCl/dioxane.
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Side Reactions : Overexposure to strong bases (e.g., NaOH) may lead to piperidine ring degradation.
Transesterification Reactions
The tert-butyl ester participates in transesterification with alcohols under catalytic conditions:
| Catalyst | Alcohol | Temperature | Product | Yield | References |
|---|---|---|---|---|---|
| DMAP (10 mol%) | Methanol | 60°C, 12h | Methyl carbamate derivative | 78% | |
| Ti(OiPr)₄ (5 mol%) | Benzyl alcohol | 80°C, 24h | Benzyl carbamate derivative | 65% |
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Mechanism : Nucleophilic acyl substitution facilitated by the Lewis acid catalyst.
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Limitations : Steric hindrance from the pyrazine ring reduces reactivity with bulkier alcohols .
Nucleophilic Substitution at the Pyrazine Ring
The 3-methylpyrazin-2-yl group undergoes electrophilic aromatic substitution (EAS) and metal-mediated cross-coupling:
Halogenation
Suzuki-Miyaura Coupling
| Catalyst | Boron Reagent | Product | Yield | References |
|---|---|---|---|---|
| Pd(PPh₃)₄ (5 mol%) | Phenylboronic acid | 5-Phenyl-3-methylpyrazin-2-yl derivative | 82% |
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Challenges : Electron-deficient pyrazine rings require activated boron reagents (e.g., pinacol esters) .
Reductive Amination of the Piperidine Nitrogen
The secondary amine (post-Boc deprotection) participates in reductive amination:
| Aldehyde/Ketone | Reducing Agent | Product | Yield | References |
|---|---|---|---|---|
| Formaldehyde | NaBH₃CN | N-Methylpiperidine derivative | 88% | |
| Cyclohexanone | NaBH(OAc)₃ | N-Cyclohexylpiperidine derivative | 76% |
Coordination Chemistry
The pyrazine nitrogen acts as a ligand for transition metals:
| Metal Salt | Conditions | Complex | Application | References |
|---|---|---|---|---|
| CuCl₂ | EtOH, RT, 2h | [Cu(L)₂Cl₂] | Catalytic oxidation studies | |
| Pd(OAc)₂ | DMF, 60°C, 4h | [Pd(L)Cl₂] | Cross-coupling catalysis |
Stability Under Thermal and Oxidative Conditions
| Condition | Observation | Degradation Products | References |
|---|---|---|---|
| 150°C, air, 1h | Partial decomposition (>20%) | Pyrazine oxides + tert-butyl alcohol | |
| UV light (254 nm), 24h | No degradation | – |
Scientific Research Applications
Applications in Medicinal Chemistry
1. Drug Development
The compound is being investigated for its potential as a drug candidate in treating various disorders, particularly those involving neurotransmitter modulation. Its structural similarity to known pharmacophores allows it to interact with biological targets effectively.
Case Study: Neurotransmitter Modulation
Research indicates that compounds with similar structures can act as modulators of neurotransmitter systems, potentially aiding in the treatment of neurological disorders such as depression and anxiety. For instance, derivatives of piperidine have been shown to influence serotonin and dopamine pathways, suggesting that this compound might exhibit similar properties .
| Property | Value |
|---|---|
| Target Disorders | Neurological Disorders |
| Mechanism | Neurotransmitter Modulation |
| Potential Uses | Antidepressants, Anxiolytics |
Applications in Agriculture
2. Agricultural Chemistry
The compound's efficacy as an insecticide has been explored, particularly due to its ability to disrupt insect neurophysiology. Research on related pyrazine compounds has shown promise in controlling pests effectively.
Case Study: Insecticidal Activity
A study demonstrated that pyrazine derivatives exhibit significant activity against rice pests such as Nilaparvata lugens. The structural characteristics of [1-(3-Methyl-pyrazin-2-yl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester suggest it may similarly function as a potent insecticide .
| Pest Type | Efficacy |
|---|---|
| Rice Pests | High |
| Target Mechanism | Disruption of Neurological Function |
Synthetic Organic Chemistry
3. Synthesis of Complex Molecules
The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to modify it further for various applications.
Case Study: Synthesis Pathways
Research has outlined efficient synthetic routes involving this compound as a key intermediate for creating novel mesoionic compounds, which are valuable in various chemical applications .
| Synthetic Route | Yield (%) |
|---|---|
| Route A | 85 |
| Route B | 90 |
Mechanism of Action
The mechanism of action of [1-(3-Methyl-pyrazin-2-yl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds to [1-(3-Methyl-pyrazin-2-yl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester include carbamic acid tert-butyl esters with variations in the heterocyclic substituents, linker groups, or substitution patterns. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Structural and Functional Differences
In contrast, the 4-chloropyrimidine analog (CAS 443294-30-2) introduces electronegative chlorine, enhancing electrophilicity and binding to nucleotide-binding domains .
The 2-cyanophenyl derivative (CAS 871726-08-8) leverages cyano groups for covalent binding to cysteine residues in target proteins, a strategy used in irreversible enzyme inhibitors .
Synthetic Routes :
- The target compound is synthesized via Buchwald-Hartwig coupling or Suzuki-Miyaura cross-coupling (similar to and ), whereas analogs like the 4-chloropyrimidine derivative often employ nucleophilic aromatic substitution .
- Reductive amination () is used for piperidine derivatives with secondary amines, while thioacetate displacement () is employed for sulfur-containing analogs.
Biological Activity
The compound [1-(3-Methyl-pyrazin-2-yl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester, also known as a derivative of pyrazine and piperidine, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C16H26N4O2
- Molecular Weight : 298.41 g/mol
- CAS Number : 60137120
The presence of the piperidine and pyrazine moieties suggests potential interactions with various biological targets, particularly in enzyme inhibition and receptor modulation.
Research indicates that compounds similar to this compound often act as inhibitors of specific enzymes or receptors involved in disease processes. For instance, studies have shown that derivatives can modulate the activity of Janus kinases (JAKs), which are crucial in signaling pathways related to inflammation and immune response .
Pharmacological Effects
-
Anticancer Activity :
- Compounds with similar structures have demonstrated significant activity against various cancer cell lines. For example, the inhibition of cyclin-dependent kinases (CDKs) has been noted, with IC50 values indicating potent antiproliferative effects against human tumor cell lines such as HeLa and HCT116 .
- A specific study highlighted that related pyrazolo[3,4-b]pyridines exhibited selectivity towards CDK2 over CDK9, suggesting a targeted approach in cancer therapy .
- Anti-inflammatory Properties :
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Neurological Effects :
- Some derivatives have shown promise in neuropharmacology, potentially impacting neurotransmitter systems involved in mood regulation and cognitive function.
Table 1: Biological Activity Overview
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrazolo[3,4-b]pyridine derivatives, including compounds structurally related to this compound, demonstrated significant antiproliferative effects against several cancer cell lines. The findings indicated that these compounds could induce cell cycle arrest and apoptosis through CDK inhibition.
Case Study 2: Anti-inflammatory Potential
In a preclinical model of arthritis, a related compound was tested for its ability to reduce inflammatory markers. The results showed a marked decrease in cytokine levels and improved clinical scores in treated animals compared to controls, supporting the hypothesis that JAK inhibition could be beneficial in inflammatory diseases.
Q & A
Advanced Question
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) for Suzuki coupling efficiency. Lower catalyst loading (1–2 mol%) reduces costs and byproducts .
- Solvent Optimization : Polar aprotic solvents (DMF, THF) improve boronic acid coupling, while methanol/ethanol enhances hydrogenation selectivity .
- Temperature Control : Maintain ≤50°C during Boc deprotection to prevent side reactions (e.g., tert-butyl group cleavage).
- In-line Analytics : Use FTIR or ReactIR to monitor reaction progress and identify intermediates .
How can researchers resolve contradictions in reported reactivity data for similar piperidine-pyrazine derivatives?
Advanced Question
- Cross-Validation : Replicate conflicting studies under identical conditions (e.g., solvent, temperature, catalyst). For example, discrepancies in Suzuki coupling yields may arise from trace oxygen or moisture .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to predict regioselectivity in pyrazine functionalization.
- Isolation of Intermediates : Characterize transient species (e.g., boronate complexes) to identify competing pathways .
What stability considerations and storage recommendations apply to this compound?
Basic Question
- Stability : Stable at −20°C under inert gas (N₂/Ar) for 6–12 months. Avoid prolonged exposure to light or humidity, which may hydrolyze the Boc group .
- Incompatibilities : Strong oxidizing agents (e.g., HNO₃, KMnO₄) can degrade the piperidine ring. Store separately from such reagents .
- Handling : Use gloveboxes for air-sensitive steps (e.g., hydrogenation) and conduct regular stability assays via TLC/HPLC .
How to design in vitro assays to evaluate the biological activity of this compound?
Advanced Question
- Target Identification : Prioritize receptors common to piperidine derivatives (e.g., σ-receptors, monoamine transporters) using molecular docking (AutoDock Vina) .
- Assay Conditions :
- Binding Assays : Radioligand competition (³H-labeled antagonists) in HEK293 cells expressing target receptors.
- Functional Assays : cAMP accumulation or calcium flux assays (FLIPR) to assess agonist/antagonist activity.
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
- Data Interpretation : Normalize to controls (e.g., atropine for muscarinic receptors) and apply Hill equation analysis for dose-response curves.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
